Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate

Antibacterial MIC Structure-Activity Relationship

Researchers developing TFMP-based agrochemicals frequently encounter supply inconsistency for intermediates bearing the critical 3-Cl-5-CF3 substitution pattern. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate closes this gap as a versatile building block with quantified biological activity: 85% mortality against Aphis gossypii at 200 g/ha and MIC 32 µg/mL against S. aureus. The ethyl ester handle enables direct derivatization for SAR-driven lead optimization in aphicide, fungicide, and antibacterial programs. Supplied with full analytical documentation for immediate synthetic use.

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
CAS No. 1053656-47-5
Cat. No. B1524081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
CAS1053656-47-5
Molecular FormulaC10H9ClF3NO2
Molecular Weight267.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C10H9ClF3NO2/c1-2-17-9(16)4-8-7(11)3-6(5-15-8)10(12,13)14/h3,5H,2,4H2,1H3
InChIKeyHBEAWNJFMWZYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Intermediate for Agrochemical & Pharma Synthesis


Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine derivative characterized by a 3-chloro-5-(trifluoromethyl)pyridine core with an ethyl acetate substituent at the 2-position. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals . The trifluoromethylpyridine (TFMP) motif is a privileged structure in crop protection, with over 20 TFMP-containing agrochemicals having achieved ISO common names [1]. The compound's unique substitution pattern—chlorine at the 3-position and trifluoromethyl at the 5-position of the pyridine ring—confers distinct electronic and steric properties that influence its reactivity and biological activity .

Agrochemical Intermediate TFMP scaffold for crop protection lead synthesis
Pharmaceutical Intermediate Pyridine building block with ethyl ester handle
Distinct Substitution 3-Cl/5-CF3 pattern governs reactivity and properties

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Non-Interchangeable with Generic Analogs


Simple substitution of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate with other pyridine acetates is not feasible due to the specific electronic effects imparted by the 3-chloro and 5-trifluoromethyl groups. These substituents drastically alter the reactivity and biological profile of the molecule. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences binding interactions with target enzymes . The ethyl ester functionality also affects the compound's solubility and its role as a prodrug or intermediate. Using a different ester or a non-halogenated analog would result in a compound with divergent physicochemical properties and, consequently, unpredictable performance in downstream applications [1].

Analog pyridine acetates without Cl/CF3 may shift electronic and steric profiles.
Different ester (e.g., methyl, propyl) can alter solubility and bioavailability context.
Non-halogenated or single-substituted pyridines may not reproduce observed bioactivity.

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Evidence-Based Selection


Antibacterial Activity Against Staphylococcus aureus

In vitro antibacterial assays demonstrate that Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate exhibits moderate antibacterial activity against Gram-positive Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL . While comparative data for the methyl ester analog under identical conditions is not available, the ethyl ester's activity profile is consistent with its enhanced lipophilicity, which is a critical factor in membrane penetration. This provides a baseline for evaluating ester derivatives in antibacterial screening.

Antibacterial MIC
Data to verify
32 µg/mL
Supports Gram-positive antibacterial screening
Against S. aureus; no comparator data
Antibacterial MIC Structure-Activity Relationship

Insecticidal Efficacy Against Aphis gossypii

Field trials evaluating the insecticidal properties of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate against Aphis gossypii (cotton aphid) demonstrated a mortality rate of 85% at an application rate of 200 g/ha . This level of efficacy is significant for an agrochemical intermediate and suggests potential as a lead structure for developing new aphicides. Comparative data for other pyridine acetate derivatives under identical field conditions are not available, but this result provides a critical performance benchmark.

Aphid Mortality
Data to verify
85% mortality
Reported aphid mortality endpoint in field trial
200 g/ha; Aphis gossypii; field conditions
Insecticide Aphid Control Agrochemical

Polyurethane Mechanical Property Enhancement

Incorporation of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate as a modifier in polyurethane synthesis led to a 40% increase in tensile strength (from 25 MPa to 35 MPa) and a 33% increase in elongation at break (from 300% to 400%) compared to a conventional polyurethane formulation . This demonstrates the compound's utility as a functional additive to enhance the mechanical properties of polymeric materials. Direct comparisons with other pyridine-based additives are not available, but this data highlights a unique application space.

Polyurethane Properties
Data to verify
Tensile: 35 MPa (+40%)
Elongation: 400% (+33%)
Supports polyurethane performance modification screening
Compared to conventional PU baseline
Polymer Chemistry Materials Science Polyurethane Modification

Fungicidal Potential via Trifluoromethylpyridine Core

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate contains the trifluoromethylpyridine (TFMP) moiety, a well-established pharmacophore in commercial fungicides. Over 14 TFMP-containing crop protection products were commercialized or proposed between 1990 and 2017 [1]. While direct fungicidal activity data for this specific compound against, e.g., Botrytis cinerea, is not quantified in the available literature, its structural homology to known TFMP fungicides strongly supports its potential as a fungicide intermediate. The compound is reported to be effective against gray mold and powdery mildew, though specific EC50 values are not provided .

Fungicidal Potential
Class-level inference
TFMP class structural precedent
Class-level fungicidal inference supports lead exploration
Reported against gray mold & powdery mildew; no EC50
Fungicide TFMP Crop Protection

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Research & Industrial Applications


Aphicide Lead Optimization

Given its demonstrated 85% mortality rate against Aphis gossypii at 200 g/ha , this compound is a prime candidate for further optimization in aphicide development programs. Its trifluoromethylpyridine core is a known scaffold for potent insecticides, and the ethyl ester handle allows for facile derivatization to improve potency and selectivity.

Fungicide Intermediate for Botrytis & Powdery Mildew

Based on its structural class and reported efficacy against Botrytis cinerea (gray mold) and powdery mildew , this compound serves as a valuable intermediate for synthesizing novel TFMP-based fungicides. The 3-chloro-5-(trifluoromethyl)pyridine core can be elaborated to create diverse chemical libraries for screening against a wide range of fungal pathogens.

High-Performance Polyurethane Modifier

The compound's ability to increase the tensile strength of polyurethane by 40% and elongation by 33% makes it a specialized additive for producing high-performance polyurethane coatings, adhesives, and elastomers. This application leverages the compound's unique electronic and steric properties to improve material durability and flexibility.

Antibacterial Drug Discovery Building Block

With a defined MIC of 32 µg/mL against Staphylococcus aureus , this compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing new antibacterial agents. The pyridine core offers multiple sites for chemical modification, allowing medicinal chemists to explore substituent effects on potency and spectrum of activity.

Application
Selection Property
Validation Focus
Insecticide lead optimization studies
TFMP-derived scaffold with ester handle
Aphid mortality model-response endpoints
Fungicide intermediate discovery
TFMP core with class-level fungicidal precedent
Fungal pathogen screening panel
Polyurethane performance modification
Enhanced tensile/elongation response
Mechanical property testing in polymer matrices
Antibacterial lead exploration
Pyridine scaffold with lipophilic ester
Gram-positive MIC screening

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